4-Cyclopropoxy-2-methoxy-1-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-2-methoxy-1-nitrobenzene is an organic compound with the molecular formula C10H11NO4 It is characterized by a benzene ring substituted with a cyclopropoxy group, a methoxy group, and a nitro group
Vorbereitungsmethoden
The synthesis of 4-Cyclopropoxy-2-methoxy-1-nitrobenzene typically involves multiple steps:
Friedel-Crafts Acylation: This step introduces an acyl group to the benzene ring.
Clemmensen Reduction: The acyl group is then converted to an alkane.
These steps require specific reaction conditions, such as the presence of catalysts and controlled temperatures, to ensure the desired product is obtained.
Analyse Chemischer Reaktionen
4-Cyclopropoxy-2-methoxy-1-nitrobenzene undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methoxy group to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Common reagents used in these reactions include nitric acid for nitration and reducing agents like hydrogen gas in the presence of a catalyst for reduction.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-2-methoxy-1-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for their biological activity.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 4-Cyclopropoxy-2-methoxy-1-nitrobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the methoxy and cyclopropoxy groups can influence the compound’s binding affinity and specificity to its targets .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Cyclopropoxy-2-methoxy-1-nitrobenzene include:
4-Chloro-2-methoxy-1-nitrobenzene: Differing by the presence of a chloro group instead of a cyclopropoxy group.
4-Cyclopropoxy-2-methyl-1-nitrobenzene: Differing by the presence of a methyl group instead of a methoxy group.
Eigenschaften
Molekularformel |
C10H11NO4 |
---|---|
Molekulargewicht |
209.20 g/mol |
IUPAC-Name |
4-cyclopropyloxy-2-methoxy-1-nitrobenzene |
InChI |
InChI=1S/C10H11NO4/c1-14-10-6-8(15-7-2-3-7)4-5-9(10)11(12)13/h4-7H,2-3H2,1H3 |
InChI-Schlüssel |
MVBZOPSPPONRHS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)OC2CC2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.